
2,3,3-Trimethyl-3H-indole-5-carboxylic acid
Overview
Description
2,3,3-Trimethyl-3H-indole-5-carboxylic acid (CAS: 84100-84-5) is a benzoindolenine derivative with a molecular formula of C₁₂H₁₃NO₂ and a molecular weight of 203.24 g/mol . It features a carboxylic acid functional group at the 5-position of the indole ring and three methyl substituents at the 2-, 3-, and 3-positions (Figure 1). The compound is synthesized via the condensation of 4-hydrazinobenzoic acid with 3-methyl-2-butanone in glacial acetic acid under reflux, yielding a red solid with a melting point of 208–210°C . It is sparingly soluble in water (442 mg/L at 20°C) but more soluble in polar organic solvents like ethanol and dichloromethane .
This compound is a critical intermediate in synthesizing squaraine dyes for dye-sensitized solar cells (DSSCs), where its carboxy group enables anchoring to titanium dioxide (TiO₂) surfaces, enhancing charge transfer efficiency . Its structural rigidity and electronic properties make it valuable in photophysical and materials science research.
Preparation Methods
Fischer Indole Synthesis: The Primary Route
Reaction Mechanism and Reagents
The Fischer indole synthesis remains the most widely employed method for synthesizing 2,3,3-trimethyl-3H-indole-5-carboxylic acid. This cyclization reaction involves the condensation of 4-hydrazinobenzoic acid with 3-methyl-2-butanone in glacial acetic acid under reflux conditions . The mechanism proceeds via:
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Formation of a hydrazone intermediate.
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Cyclization to yield the indole ring system.
Key reagents include:
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4-Hydrazinobenzoic acid : Provides the aromatic backbone and carboxylic acid group.
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3-Methyl-2-butanone : Introduces methyl substituents at the 2- and 3-positions.
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Glacial acetic acid : Serves as both solvent and catalyst.
Optimized Procedure
A representative protocol involves:
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Dissolving 4-hydrazinobenzoic acid (10 mmol) and 3-methyl-2-butanone (12 mmol) in glacial acetic acid (50 mL).
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Refluxing the mixture at 120°C for 12–16 hours under nitrogen.
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Cooling to room temperature, followed by precipitation via dilution with ice water.
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Purification via recrystallization (ethanol/water) or silica gel chromatography .
Challenges and Mitigations
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By-product formation : Overalkylation can occur if excess ketone is used. Mitigated by stoichiometric control.
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Acidic degradation : Prolonged reflux may hydrolyze the carboxylic acid group. Limited to 16 hours.
Alternative Synthetic Routes
Butanesultone-Mediated Carboxylation
An alternative approach utilizes butanesultone to introduce the carboxylic acid group post-cyclization :
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2,3,3-Trimethylindole (1 equiv) is reacted with butanesultone (1.2 equiv) at 180°C for 6 hours.
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The intermediate sulfonate is hydrolyzed using aqueous NaOH (2M).
Comparative Data: Fischer vs. Butanesultone Methods
Parameter | Fischer Synthesis | Butanesultone Method |
---|---|---|
Yield | 68–71% | 82% |
Reaction Time | 12–16 hours | 6 hours |
By-products | Moderate | Minimal |
Scalability | Laboratory-scale | Industrial-scale |
Ethyl Iodide Alkylation
For specialized applications, the N-ethyl derivative is synthesized via:
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Heating this compound (1 equiv) with ethyl iodide (1.5 equiv) at 120°C in a sealed tube.
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Purification via vacuum distillation.
Industrial-Scale Production
Continuous Flow Reactors
Industrial facilities employ continuous flow systems to enhance efficiency:
Purification Techniques
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Recrystallization : Ethanol/water mixtures achieve 98–99% purity.
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Chromatography : Reserved for pharmaceutical-grade material (≥99.9% purity).
Comparative Analysis of Methods
The Fischer synthesis offers simplicity but lower yields compared to the butanesultone route. Industrial platforms prioritize the latter for its scalability and reduced by-products. Ethyl iodide alkylation remains niche due to poor yields.
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound undergoes three principal reaction types:
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Esterification
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Amidation
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Acid-catalyzed cyclization (via Fischer indole synthesis during its own preparation)
Key Reaction Data
Reaction conditions, reagents, and yields are summarized below:
Esterification
The carboxylic acid group reacts with methanol under acidic conditions:
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Reagents : Methanol, catalytic H₂SO₄
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Conditions : Reflux for 16 hours
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Product : Methyl ester derivative, isolated via extraction and chromatography .
Amidation
Direct conversion to the carboxamide is achieved using aqueous ammonia:
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Reagents : 28% NH₃ (aq)
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Conditions : 50°C for 48 hours
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Purification : Extracted with dichloromethane and purified via silica gel chromatography .
Stability and Handling
Scientific Research Applications
Synthesis Overview
Synthesis Method | Conditions | Yield |
---|---|---|
Acetonitrile Reaction | 95°C | High |
Propionitrile Reaction | 100°C | High |
Chemistry
TMIC serves as an intermediate in the synthesis of cyanine dyes, which are crucial for fluorescence imaging techniques. These dyes are particularly useful for visualizing tumor hypoxia and as contrast agents in near-infrared (NIR) imaging applications .
Biology
In biological research, TMIC derivatives are investigated for their roles in studying tumor hypoxia. The compound's derivatives have shown promise in enhancing imaging techniques that can help delineate tumor boundaries and assess oxygen levels within tumors.
Medicine
Ongoing research explores the therapeutic potential of TMIC derivatives in cancer treatment. The compound's ability to function as a building block for more complex molecules positions it as a candidate for drug development aimed at targeting various types of cancer .
Industrial Applications
TMIC is utilized in the production of dyes and imaging agents, contributing to advancements in medical imaging technologies. Its role in industrial processes underscores its importance beyond academic research .
Case Study 1: Fluorescence Imaging
A study highlighted the use of TMIC-derived cyanine dyes for fluorescence imaging of tumor hypoxia. The results demonstrated significant improvements in imaging clarity and accuracy when using these dyes compared to traditional methods .
Case Study 2: Drug Development
Research focused on synthesizing TMIC derivatives that exhibited anti-cancer properties. In vitro studies showed that certain derivatives could inhibit tumor cell growth effectively, suggesting potential pathways for therapeutic applications .
Mechanism of Action
The mechanism of action of 2,3,3-Trimethyl-3H-indole-5-carboxylic acid involves its interaction with molecular targets and pathways related to fluorescence imaging. The compound’s structure allows it to absorb and emit light at specific wavelengths, making it useful for imaging applications. The molecular targets include tumor cells, where the compound can highlight hypoxic regions, aiding in the diagnosis and study of cancer .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural analogs of 2,3,3-trimethyl-3H-indole-5-carboxylic acid, highlighting differences in functional groups, physical properties, and applications:
Key Differences and Research Findings
Electronic Effects: The sulfonic acid derivative (C₁₁H₁₃NO₃S) exhibits stronger acidity (pKa ~1–2) compared to the carboxylic acid analog (pKa ~3.28) due to the electron-withdrawing -SO₃H group, enhancing its solubility in aqueous media . The trifluoromethyl group in 3-(Trifluoromethyl)-1H-indazole-5-carboxylic acid increases lipophilicity (LogP = 2.8 vs. 1.9 for the parent compound) and metabolic stability, making it suitable for drug design .
Photophysical Properties :
- Squaraine dyes derived from this compound show absorption maxima at ~650–750 nm, ideal for near-infrared (NIR) applications . In contrast, sulfonic acid derivatives absorb at shorter wavelengths (~500–600 nm) due to reduced conjugation .
Synthetic Utility: The quaternary ammonium derivative (C₂₀H₂₈INO₂) forms stable ionic liquids, improving charge transport in DSSCs (ηcoll ~90%) compared to neutral analogs . Nitro-substituted indoles (e.g., 5-Nitro-1H-indole-3-carboxylic acid) exhibit enhanced electrophilicity, facilitating nucleophilic aromatic substitution reactions in organic synthesis .
Biological Activity
2,3,3-Trimethyl-3H-indole-5-carboxylic acid (TMIC) is an organic compound with significant biological activities and applications in various fields, particularly in medicinal chemistry and imaging technologies. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₃NO₂
- Molecular Weight : 203.24 g/mol
- Appearance : Yellow to dark yellow solid
- Solubility : Approximately 442 mg/L in water at 20°C
TMIC features a unique indole structure characterized by three methyl groups at positions 2 and 3 of the indole ring, along with a carboxylic acid functional group at position 5. This structural arrangement enhances its lipophilicity and biological interactions compared to simpler indoles.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer properties of TMIC. The compound has been investigated for its role in tumor imaging, specifically as an intermediate in the synthesis of cyanine dyes used for near-infrared (NIR) imaging. These dyes can effectively visualize tumors, aiding in their detection and characterization during surgical procedures.
Case Study : A study demonstrated that TMIC-derived cyanine dyes provide high-resolution images of tumors, significantly improving surgical outcomes by guiding tumor removal.
2. Anti-inflammatory and Antioxidant Effects
TMIC has shown promising anti-inflammatory and antioxidant properties. Compounds with similar indole structures are often explored for their ability to modulate cellular signaling pathways involved in inflammation and oxidative stress, which are critical in cancer progression.
Research Findings : In vitro assays have indicated that TMIC can inhibit pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases.
The mechanism of action of TMIC involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes and receptors involved in key biological pathways:
- Cell Signaling Pathways : TMIC may influence pathways related to cell proliferation and apoptosis, which are crucial for cancer treatment.
- Binding Affinity Studies : Interaction studies have focused on TMIC's binding affinity with various biological targets using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), elucidating its potential therapeutic applications.
Applications in Research and Industry
TMIC serves as a versatile building block in organic synthesis and has several applications:
- Medical Imaging : As mentioned, it is used to synthesize cyanine dyes for NIR tumor imaging.
- Pharmaceutical Development : Ongoing research explores the therapeutic potential of TMIC derivatives in cancer treatment and other diseases.
- Industrial Uses : The compound is utilized in producing dyes and pigments, contributing to advancements in medical imaging technologies.
Comparative Analysis with Similar Compounds
Here’s a comparison table highlighting TMIC alongside structurally similar compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
This compound | Indole ring with multiple methyl groups | Enhanced lipophilicity; potential for diverse interactions |
Indole-5-carboxylic acid | Indole ring with a carboxylic group | Simpler structure without additional methyl groups |
5-Methylindole | Methyl group at position 5 | Lacks carboxylic acid functionality |
2-Methylindole | Methyl group at position 2 | Similar ring structure but fewer substituents |
Q & A
Q. Basic: What is the recommended synthetic route for 2,3,3-trimethyl-3H-indole-5-carboxylic acid, and how is its purity validated?
The compound is synthesized via a multi-step procedure starting from indole derivatives. A reported method involves cyclization and carboxylation reactions under controlled conditions, followed by purification via recrystallization or column chromatography . Purity is validated using high-performance liquid chromatography (HPLC) with a threshold of >95.0% purity, as referenced for structurally similar indolecarboxylic acids . Mass spectrometry (HRMS-ESI) confirms the molecular ion [M+1]⁺ at m/z 204.10245 (calculated: 203.0946 for C₁₂H₁₃NO₂) .
Q. Basic: What spectroscopic and crystallographic techniques are critical for structural confirmation?
- HRMS-ESI : Essential for confirming molecular weight and isotopic patterns .
- ¹H/¹³C NMR : Resolves methyl group environments (e.g., 2,3,3-trimethyl substituents) and indole ring protons .
- Single-crystal X-ray diffraction : While direct data for this compound is unavailable, analogous indole derivatives (e.g., 5-fluoro-1H-indole-3-carboxylic acid) are structurally resolved using this method, highlighting its utility for confirming planar indole systems and substituent orientations .
Q. Advanced: How can researchers address discrepancies in spectral data during characterization?
Discrepancies may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Repeating synthesis under inert conditions to exclude oxidation byproducts.
- Using deuterated solvents (e.g., DMSO-d₆) for NMR to avoid peak splitting artifacts.
- Cross-referencing HRMS with theoretical isotopic distributions to identify contamination .
Q. Advanced: What are the applications of this compound in bioimaging and bioconjugation studies?
The compound serves as a precursor for near-infrared (NIR) squaraine dyes (e.g., SQ-58), which are conjugated to antibodies for in vivo fluorescence bioimaging. The carboxylic acid group enables covalent attachment to biomolecules via carbodiimide-mediated coupling . Key steps include:
- Activating the carboxyl group using EDC/NHS.
- Purifying conjugates via size-exclusion chromatography to remove unreacted dye.
Q. Advanced: How can researchers optimize its reactivity for synthesizing pharmacologically active derivatives?
- Amide formation : React with amines using HATU/DIPEA in DMF to generate indole-5-carboxamides, a common pharmacophore .
- Esterification : Treat with thionyl chloride and methanol to produce methyl esters, enhancing cell permeability for biological assays .
- Electrophilic substitution : Utilize the indole C-2/C-5 positions for halogenation or sulfonation, guided by directing group effects .
Q. Data Contradiction: How to resolve conflicting reports on its solubility and stability?
- Solubility : Conflicting data may arise from polymorphic forms. Test solubility in DMSO, methanol, and aqueous buffers (pH 4–9) under sonication .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions may hydrolyze the methyl groups, requiring storage at −20°C in amber vials .
Q. Safety: What precautions are necessary for handling and disposal?
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.
- Storage : Keep in desiccators at −20°C to prevent hygroscopic degradation .
- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration .
Q. Mechanistic Studies: How to investigate its potential as an enzyme inhibitor?
- Molecular docking : Use crystal structures of target enzymes (e.g., kinases) to model binding interactions with the indole core.
- Kinetic assays : Measure IC₅₀ values via fluorescence-based assays, comparing with known inhibitors .
- Metabolic stability : Assess hepatic microsome clearance rates to prioritize derivatives for in vivo studies .
Properties
IUPAC Name |
2,3,3-trimethylindole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-12(2,3)9-6-8(11(14)15)4-5-10(9)13-7/h4-6H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDAPQXQGBIUAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50232995 | |
Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84100-84-5 | |
Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84100-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084100845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50232995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,3-trimethyl-3H-indole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.670 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,3,3-Trimethyl-3H-indole-5-carboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VUN3VA4S9P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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